2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-(oxan-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(13-9)12-7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRCEVOXEOAZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Chloropyrimidine Derivatives
A common synthetic route to 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine involves nucleophilic substitution of a 2,4-dichloropyrimidine or 4-chloropyrimidine intermediate with 4-aminotetrahydro-2H-pyran. The reaction typically proceeds in polar aprotic solvents such as N,N-dimethylformamide (DMF) with a base like triethylamine to facilitate the substitution at the 4-position of the pyrimidine ring.
- React 4-chloro-6-(tetrahydro-2H-pyran-4-ylamino)pyrimidin-2-ylmethyl phosphonate intermediate with 4-aminotetrahydro-2H-pyran acetate in DMF.
- Stir the mixture at room temperature for approximately 23 hours.
- Workup involves extraction with ethyl acetate–tetrahydrofuran, washing with brine, drying, and concentration under reduced pressure.
- The product is obtained as a pale yellow solid, often used directly for subsequent reactions without further purification.
This method leverages the nucleophilicity of the amino group on the tetrahydropyran ring to displace chlorine on the pyrimidine ring, forming the desired amine linkage.
Synthesis of the Tetrahydro-2H-pyran-4-ylamine Intermediate
The tetrahydro-2H-pyran-4-ylamine moiety is a key building block. Its preparation can be achieved via reduction or functional group transformation of tetrahydro-4H-pyran-4-one derivatives.
Patent method for tetrahydro-4H-pyran-4-one synthesis:
- React 3-chloropropionyl chloride with aluminum chloride in the presence of ethylene gas at temperatures below 10 °C.
- Quench the reaction with water and hydrochloric acid at 0 °C to obtain 1,5-dichloropentanone.
- Reflux 1,5-dichloropentanone with water, phosphoric acid, and sodium dihydrogen phosphate.
- Extract and purify the crude product by vacuum distillation to yield high-purity tetrahydro-4H-pyran-4-one.
Subsequent amination or reductive amination of tetrahydro-4H-pyran-4-one can yield the tetrahydro-2H-pyran-4-ylamine intermediate required for coupling with the pyrimidine ring.
Alternative Routes via Pyrimidine Ring Activation
While direct substitution is common, activation of the pyrimidine ring via chlorination or other electrophilic substitutions can enhance reactivity.
- Chlorination of quinoxaline derivatives with phosphorus oxychloride (POCl3) followed by nucleophilic substitution with amines is a related approach to prepare pyrimidine derivatives.
- Methylation or other functional group modifications under Suzuki–Miyaura conditions can be employed to introduce substituents that facilitate subsequent amination steps.
Reaction Conditions and Optimization
Research Findings and Yield Data
- The nucleophilic substitution of 4-chloropyrimidine derivatives with 4-aminotetrahydro-2H-pyran typically proceeds with good yields (often >70%) under mild conditions.
- The purity of the final compound is influenced by the purity of the tetrahydro-2H-pyran-4-ylamine intermediate, which can be optimized by controlling the synthesis of tetrahydro-4H-pyran-4-one and subsequent amination steps.
- Use of triethylamine as a base and DMF as solvent provides a balance between reaction rate and selectivity, minimizing side reactions such as over-chlorination or polymerization.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles. This reaction is pivotal for generating derivatives with modified pharmacological properties.
| Reaction Type | Nucleophile | Conditions | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Cyclohexylamine | Pd-catalyzed coupling, RT | 36% | |
| Alkoxy substitution | Sodium methoxide | Methanol, reflux | Not reported |
Example Reaction :
Replacement of the chlorine atom with cyclohexylamine under palladium catalysis yields diaminopyrimidine derivatives, which are pharmacologically relevant .
Cross-Coupling Reactions
The chloro group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings , enabling the introduction of aryl or heteroaryl groups.
| Coupling Type | Reagents | Conditions | Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid, Pd(PPh₃)₄ | THF, 80°C | Aryl group introduction | |
| Buchwald-Hartwig | Palladium catalyst, ligand | Toluene, 110°C | Amination |
Key Insight :
Palladium-mediated coupling reactions expand structural diversity, as seen in the synthesis of FLT3 inhibitors .
Biological Interaction Studies
The compound modulates enzymes in the pyrimidine biosynthesis pathway and interacts with the NF-κB signaling pathway .
| Target Enzyme | Biological Effect | Significance | Source |
|---|---|---|---|
| Carbamoyl-phosphate synthetase | Inhibition | Disrupts nucleotide synthesis | |
| Aspartyl transcarbamoylase | Allosteric modulation | Affects pyrimidine metabolism |
Comparative Reactivity with Analogues
Structural analogs exhibit distinct reactivity due to variations in substituents:
| Compound | Key Structural Difference | Reactivity Profile | Source |
|---|---|---|---|
| 2-Chloro-4-pyrimidinamine | Lacks tetrahydropyran ring | Higher electrophilicity | |
| N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine | No chlorine atom | Reduced SNAr activity |
Stability and Degradation
Under acidic or basic conditions, the pyrimidine ring remains stable, but prolonged exposure to strong bases (e.g., NaOH) may lead to hydrolysis .
Scientific Research Applications
Chemistry: 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine is used as a building block in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding . Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its versatility and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to active sites on enzymes, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table highlights structural analogs and their key properties:
*Calculated based on formula C₉H₁₁ClN₄O.
Key Observations :
- The THP group in the target compound improves water solubility compared to lipophilic substituents like aryl-thioethers .
- Pyrazole-containing analogs (e.g., Compound 17) exhibit potent kinase inhibition due to hydrogen-bonding interactions with ATP-binding pockets .
- Chlorine position (2- vs. 4-/6-) influences electronic effects and steric hindrance, affecting binding affinity .
Limitations and Challenges
Biological Activity
2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine, with the molecular formula and a molecular weight of 213.67 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a chloro substituent and a tetrahydropyran ring attached to a pyrimidine core. Its unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H12ClN3O |
| Molecular Weight | 213.67 g/mol |
| CAS Number | 954229-31-3 |
| IUPAC Name | 2-chloro-N-(oxan-4-yl)pyrimidin-4-amine |
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been noted for its role in enzyme inhibition, particularly in pathways related to DNA repair mechanisms, which are crucial for maintaining genomic stability.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA-dependent protein kinases (DNA-PK). This inhibition may disrupt the DNA damage response, leading to increased sensitivity of cancer cells to chemotherapeutic agents .
- Protein-Ligand Interactions : Its ability to bind to various proteins makes it a candidate for drug development targeting specific diseases.
Biological Activity
Research indicates that derivatives of this compound exhibit significant biological activities:
- Antitumor Activity : In vitro studies have demonstrated that this compound can enhance the cytotoxic effects of conventional chemotherapy agents when used in combination therapies .
- Antimicrobial Properties : Some studies suggest that it may possess antimicrobial activity, although further research is required to establish its efficacy against specific pathogens.
- Selectivity and Potency : A study highlighted the importance of structural modifications on the compound's selectivity towards various kinases, indicating that small changes can significantly impact biological activity .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on DNA-PK Inhibition :
-
Combination Therapy with Chemotherapeutics :
- Objective : To assess the synergistic effects when combined with doxorubicin.
- Methodology : Cell viability assays were conducted on treated cell lines.
- Results : The combination resulted in a notable decrease in cell viability compared to either agent alone, suggesting potential for use in combination therapies .
Q & A
Q. How can researchers optimize the synthesis of 2-Chloro-N-tetrahydro-2H-pyran-4-ylpyrimidin-4-amine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of coupling agents and reaction conditions. For pyrimidin-4-amine derivatives, protocols often involve nucleophilic substitution between chloropyrimidine intermediates and tetrahydro-2H-pyran-4-amine under reflux in aprotic solvents (e.g., DMF or THF). Catalysts like DIPEA or HATU may enhance reaction efficiency . Purity (>95%) can be achieved via column chromatography or recrystallization, as demonstrated in analogous chloropyrimidine syntheses . Monitoring reaction progress with HPLC or LC-MS is critical to identify side products (e.g., di-substituted amines) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the pyrimidine ring structure and the tetrahydro-2H-pyran substituent. The chlorine atom induces deshielding in adjacent protons (e.g., pyrimidine C4-H) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···N interactions), as seen in related 2-chloropyrimidin-4-amine structures .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
Q. How does the tetrahydro-2H-pyran substituent influence the compound’s stability under varying pH conditions?
- Methodological Answer : The tetrahydro-2H-pyran group enhances solubility in polar solvents but may hydrolyze under strongly acidic/basic conditions. Stability studies (e.g., pH 2–12 at 25–40°C) should track degradation via HPLC. For example, the pyran ring’s ether oxygen can protonate in acidic media, leading to ring-opening reactions. Comparative studies with non-cyclic amine analogs (e.g., N-ethyl derivatives) highlight the pyran group’s stabilizing role in neutral buffers .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or cholinesterases). The chloropyrimidine moiety often acts as a hinge-binding motif, while the pyran group occupies hydrophobic pockets .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate conformational changes in the target protein .
- QSAR Models : Corrogate substituent effects (e.g., replacing chlorine with fluorine) to predict bioactivity trends, as shown in related pyrimidine derivatives .
Q. How can researchers resolve contradictions in reactivity data between this compound and its analogs?
- Methodological Answer : Contradictions often arise from steric/electronic differences in substituents. For example:
- Steric Effects : Bulky groups on the pyran ring (e.g., 4-methyl) may hinder nucleophilic attack, reducing reactivity compared to smaller substituents .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the pyrimidine ring increase electrophilicity at C2, accelerating substitution rates. Systematic studies using Hammett plots or DFT calculations (e.g., Fukui indices) can quantify these effects .
Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) with ligands like XPhos improve selectivity in Suzuki-Miyaura couplings, minimizing homocoupling byproducts .
- Temperature Control : Lower reaction temperatures (e.g., 50°C vs. 80°C) reduce decomposition of sensitive intermediates.
- Additives : Silver salts (e.g., AgCO) scavenge halides, preventing catalyst poisoning in Ullmann-type reactions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies may stem from:
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. PXRD analysis can identify polymorphs .
- Ionization State : Protonation of the pyrimidine nitrogen in acidic water (pH <3) increases solubility, whereas the neutral form dominates in organic solvents .
- Impurities : Residual solvents (e.g., DMF) or salts from synthesis can artificially inflate solubility measurements. Karl Fischer titration ensures solvent-free samples .
Experimental Design Considerations
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition potency?
- Methodological Answer :
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure cholinesterase inhibition. IC values derived from dose-response curves (0.1–100 μM) provide potency metrics .
- Control Experiments : Include known inhibitors (e.g., donepezil) to validate assay conditions and rule off-target effects .
- Crystallography : Co-crystallize the compound with the target enzyme to identify binding modes, as done for related pyrimidine-4-amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
